N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its isoxazole and pyrrolidinylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds. The pyrrolidinylsulfonyl group can be introduced through subsequent reactions involving sulfonamide formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and selectivity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and material science.
Biology: Biologically, N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.
Medicine: In the medical field, this compound has been studied for its therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antipyretic effects, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the creation of novel compounds with diverse applications.
Mechanism of Action
The mechanism by which N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidinylsulfonyl group may enhance the compound's solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Isoxazole derivatives: Other isoxazole-based compounds with varying substituents.
Sulfonylbenzamide derivatives: Compounds containing similar sulfonylbenzamide structures.
Uniqueness: N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its specific combination of isoxazole and pyrrolidinylsulfonyl groups. This unique structure contributes to its distinct chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-17(18-9-3-4-14-12-19-24-13-14)15-5-7-16(8-6-15)25(22,23)20-10-1-2-11-20/h5-8,12-13H,1-4,9-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWTVJJRZAAYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.